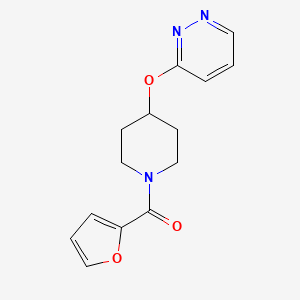

Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Description

. This compound is characterized by its unique structure, which includes a furan ring, a pyridazin-3-yloxy group, and a piperidin-1-yl methanone moiety. These structural features contribute to its diverse chemical and biological properties.

Properties

IUPAC Name |

furan-2-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-14(12-3-2-10-19-12)17-8-5-11(6-9-17)20-13-4-1-7-15-16-13/h1-4,7,10-11H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURJVHHYZHNLSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis approach is efficient and allows for the preparation of polysubstituted furans. Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups on the furan or pyridazin-3-yloxy moieties .

Scientific Research Applications

Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone exhibits a range of biological activities that are being explored for various therapeutic applications:

- Antimicrobial Activity : Studies indicate that this compound has potential antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest moderate potency compared to standard antibiotics .

- Anticancer Properties : In vitro studies have shown that related compounds can induce cytotoxic effects on various cancer cell lines, including breast cancer and leukemia. Mechanisms include apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders such as type 2 diabetes and obesity .

- CNS Disorders : There is ongoing research into the compound's effects on central nervous system disorders, including mild cognitive impairment and Alzheimer's disease, by modulating neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of derivatives similar to this compound against multi-drug resistant strains. Results indicated that some derivatives exhibited comparable or superior activity to conventional antibiotics, highlighting their potential as alternatives in antibiotic therapy .

Study 2: Cytotoxicity Assays

In another study focusing on cytotoxicity, various cancer cell lines were treated with the compound. The results revealed enhanced anticancer activity with specific structural modifications, indicating that further optimization could lead to more effective therapeutic agents .

Study 3: Mechanistic Insights

Research has also delved into the mechanisms by which this compound exerts its biological effects. These studies aim to clarify its interactions with protein targets and pathways involved in cellular signaling, providing insights into its therapeutic potential .

Data Table: Biological Activities Overview

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can be compared with other similar compounds, such as other furan derivatives and piperidine-containing molecules. Similar compounds include 2-furoic acid, furan-2-carboxylic acid, and various piperidine derivatives. The uniqueness of this compound lies in its combination of the furan, pyridazin-3-yloxy, and piperidin-1-yl methanone moieties, which confer distinct chemical and biological properties .

Biological Activity

Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound is defined by the following structural components:

- Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.

- Pyridazin-3-yloxy Group : Enhances the compound's solubility and biological interactions.

- Piperidin-1-yl Methanone Moiety : Imparts pharmacological properties relevant to various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, influencing processes such as cell signaling and enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may bind to neurotransmitter receptors, affecting neuronal signaling and potentially offering neuroprotective benefits.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antiviral Activity

Studies have demonstrated that derivatives similar to this compound possess antiviral properties. For instance, compounds with similar structural motifs have shown inhibitory effects against viral replication, indicating potential utility in treating viral infections .

Anticancer Properties

The compound has been explored for its anticancer activity. Research has indicated that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro studies have reported IC50 values indicating effective inhibition of cancer cell proliferation .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting inflammatory pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Downregulation of cytokines |

Case Study: Anticancer Activity

In a study investigating the anticancer potential, this compound was tested against various cancer cell lines. The results showed significant cytotoxicity with an IC50 value ranging from 10 µM to 30 µM, depending on the cell type. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a lead compound for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.